molecular formula C15H11Br2NO2 B311205 N-(4-acetylphenyl)-2,5-dibromobenzamide

N-(4-acetylphenyl)-2,5-dibromobenzamide

Cat. No.: B311205
M. Wt: 397.06 g/mol
InChI Key: NZDIPZWTVCWDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-2,5-dibromobenzamide is a brominated benzamide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 5-positions and an acetyl-functionalized phenyl group attached via an amide linkage.

Properties

Molecular Formula

C15H11Br2NO2

Molecular Weight

397.06 g/mol

IUPAC Name

N-(4-acetylphenyl)-2,5-dibromobenzamide

InChI

InChI=1S/C15H11Br2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(16)4-7-14(13)17/h2-8H,1H3,(H,18,20)

InChI Key

NZDIPZWTVCWDRW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Comparisons

The target compound’s structure diverges from analogs in the positioning and nature of substituents. Key comparisons include:

Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Substituents on Benzamide Core N-Linked Group Molecular Weight (g/mol)* Key Functional Groups
N-(4-Acetylphenyl)-2,5-dibromobenzamide 2-Br, 5-Br 4-Acetylphenyl ~413.1 (calculated) Bromine, Acetyl, Amide
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide None (unsubstituted benzamide) 2-Acetyl-4,5-dimethoxyphenethyl 327.38 (reported) Methoxy, Acetyl, Amide
2-Chloro-6-fluoro-N-(4-morpholin-4-ylphenyl)benzamide 2-Cl, 6-F 4-Morpholinophenyl ~365.8 (calculated) Chlorine, Fluorine, Morpholine
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide None 2-Methylphenyl ~378.4 (calculated) Oxazole, Methyl, Amide

*Molecular weights for non-evidence compounds are calculated based on substituents.

  • Halogen Effects: The 2,5-dibromo substitution in the target compound contrasts with chloro/fluoro (e.g., 791127-44-1) or non-halogenated analogs (e.g., 3b in ). Bromine’s higher atomic weight and polarizability increase molecular weight and lipophilicity (logP ~4.2 estimated) compared to lighter halogens (e.g., logP ~3.5 for 2-chloro-6-fluoro analog) .
  • Acetyl vs.

Physicochemical Properties

  • Solubility : The dibromo substitution likely reduces aqueous solubility compared to methoxy-containing analogs (e.g., 3b in ), which benefit from oxygen’s polarity. The acetyl group may further lower solubility due to hydrophobic interactions.
  • Thermal Stability : Bromine’s electron-withdrawing nature could enhance thermal stability relative to methyl- or morpholine-substituted benzamides, as seen in higher melting points for brominated aromatics .

Spectroscopic Comparisons

  • NMR Shifts : In , the benzamide 3b exhibits aromatic proton signals at δ 7.16–7.80 ppm, influenced by methoxy and acetyl groups. For the target compound, the deshielding effect of bromine would likely shift aromatic protons further downfield (e.g., δ 7.5–8.2 ppm) .
  • Elemental Analysis: The target compound’s bromine content (38.7% Br by weight) would result in a distinct carbon/nitrogen percentage (e.g., C ~40.7%, H ~2.4%, N ~3.4%) compared to non-halogenated analogs like 3b (C 69.71%, H 6.47%, N 4.28%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.